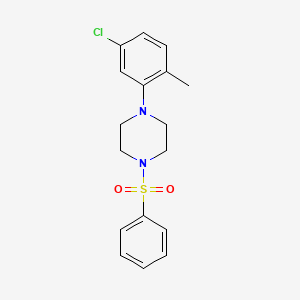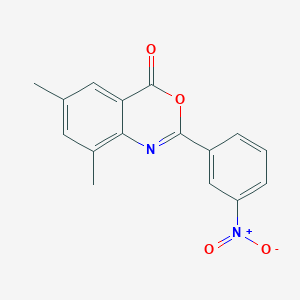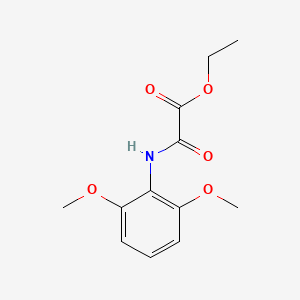![molecular formula C15H16N4O2S B2796241 N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097939-79-0](/img/structure/B2796241.png)
N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine” were not found, similar azetidine derivatives have been synthesized through aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis Methods
The synthesis of azetidinones and their analogs often involves novel methods, including stirring and sonication techniques for cyclocondensation reactions. These methods enable the creation of compounds with potential for further development into CNS active agents due to their antidepressant and nootropic activities (Thomas et al., 2016). Additionally, the synthesis of pyrimidine-azetidinone analogs has been explored for their antimicrobial and antitubercular activities, providing insights into the design of new therapeutic agents (Chandrashekaraiah et al., 2014).
Biological Activities
Compounds synthesized from azetidinones exhibit a range of biological activities, including antidepressant, nootropic, antimicrobial, antitubercular, and anti-inflammatory effects. This versatility highlights the therapeutic potential of azetidinone-based compounds across various domains of medical research. For instance, certain Schiff’s bases and azetidinone analogs have demonstrated significant antidepressant and nootropic activities, suggesting their potential use in treating CNS disorders (Thomas et al., 2016).
Potential Therapeutic Uses
Antidepressant and Nootropic Agents
The discovery of compounds with high antidepressant and nootropic activities opens new avenues for the development of treatments for depression and cognitive impairments. The ability of certain azetidinone derivatives to act on the central nervous system with promising effects positions them as candidates for further pharmacological development (Thomas et al., 2016).
Antimicrobial and Antitubercular Agents
Azetidinone analogs have been shown to possess antimicrobial and antitubercular activities, highlighting their potential as new agents in combating infectious diseases. The synthesis and evaluation of these compounds contribute to the ongoing search for more effective and safer antimicrobial and antitubercular therapies (Chandrashekaraiah et al., 2014).
Anti-inflammatory Agents
Research into azetidinone derivatives also includes the exploration of their anti-inflammatory properties. The synthesis of new compounds with potential anti-inflammatory effects offers possibilities for developing treatments for inflammatory conditions, providing an alternative to existing non-steroidal anti-inflammatory drugs with potentially fewer side effects (Sharma et al., 2013).
Wirkmechanismus
Target of Action
Compounds containing azetidine and pyridazinone moieties have been associated with a wide variety of biological activities .
Mode of Action
It’s known that azetidine and pyridazinone derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing azetidine and pyridazinone moieties have been associated with a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds containing azetidine and pyridazinone moieties have been associated with a wide range of pharmacological activities .
Eigenschaften
IUPAC Name |
N-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-22(21,10-8-13-5-2-1-3-6-13)19-11-14(12-19)17-15-7-4-9-16-18-15/h1-10,14H,11-12H2,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWENDVUOHQPJQL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)
![N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide](/img/structure/B2796159.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2796160.png)
![N-cyclopentyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2796161.png)

![2-(4-chlorophenoxy)-N-({5-[(dimethylamino)sulfonyl]-2-thienyl}methyl)acetamide](/img/structure/B2796164.png)
![4-((4-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2796165.png)
![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796169.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2796173.png)


![2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2796177.png)

![Ethyl 4-[[2-[[5-(naphthalene-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2796180.png)